4-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE
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Overview
Description
4-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE is a complex organic compound that belongs to the class of hydrazones. It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE typically involves the condensation of 3-methyl-5-oxo-1-phenylpyrazole-4-carbaldehyde with 4-aminobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
4-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, its hydrazone moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-oxo-1-phenylpyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
4-aminobenzohydrazide: Another precursor used in the synthesis.
1,5-dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A structurally similar compound with different substituents.
Uniqueness
4-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE is unique due to its specific combination of a pyrazole ring and a hydrazone moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit biological activities makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C17H15N5O2 |
---|---|
Molecular Weight |
321.33g/mol |
IUPAC Name |
4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzamide |
InChI |
InChI=1S/C17H15N5O2/c1-11-15(17(24)22(21-11)14-5-3-2-4-6-14)20-19-13-9-7-12(8-10-13)16(18)23/h2-10,21H,1H3,(H2,18,23) |
InChI Key |
AWKWBGDUEQKURO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)C(=O)N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)C(=O)N |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
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